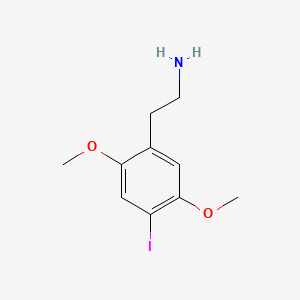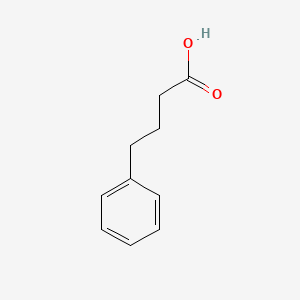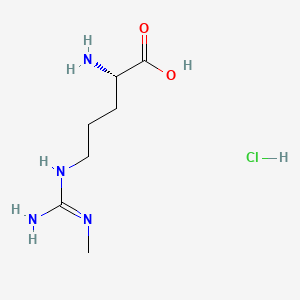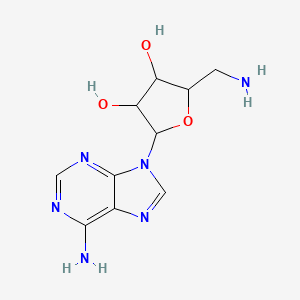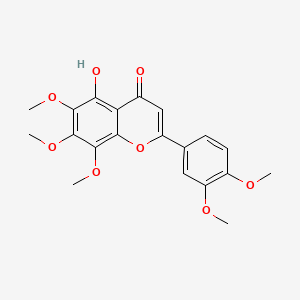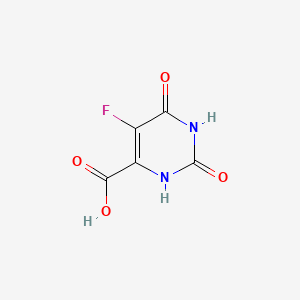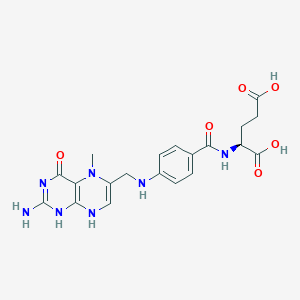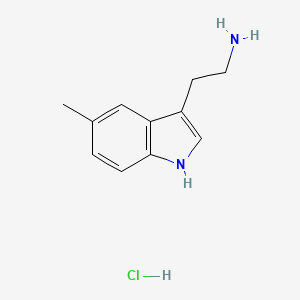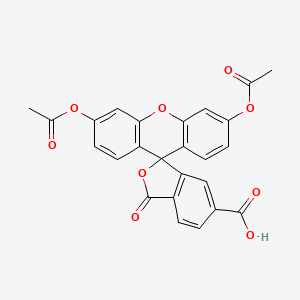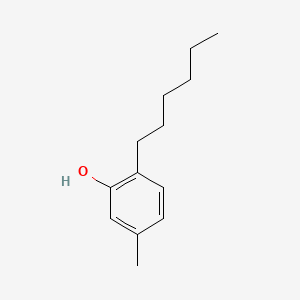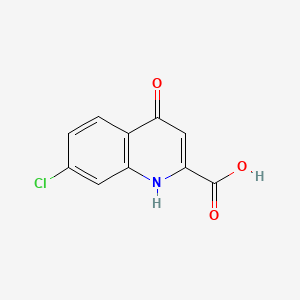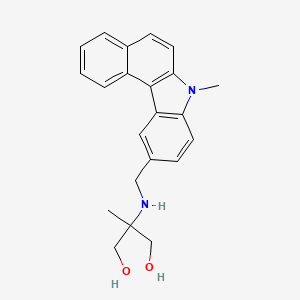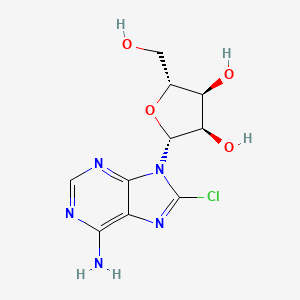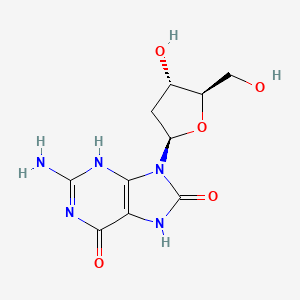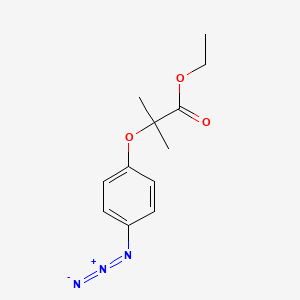
Ethyl 2-(4-azidophenoxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidofibrate is an inhibitor of fat cell lypolysis.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Interactions
Phosphine-catalyzed Annulation Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate engages in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The result is ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. The reaction's scope was expanded using ethyl 2-(substituted-methyl)-2,3-butadienoates to generate ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu et al., 2003).
Rhodium-Mediated C–C Bond Activation The reaction of specific azo ligands with [Rh(PPh3)3Cl] leads to intriguing rhodium-assisted C–C bond activation and elimination or migration of alkyl groups. The modified azo ligands bind to rhodium as dianionic C,N,O-donors. The study provides insights into the structures of these complexes and their characteristic 1H NMR signals and intense MLCT transitions (Baksi et al., 2007).
Extraction and Solubility Studies
Use of Ethyl Lactate to Extract Bioactive Compounds Ethyl lactate, an environmentally friendly solvent, is used for extracting phenolic compounds from Cytisus scoparius. The study compares the characteristics of extracts obtained by Pressurized Solvent Extraction with those obtained with methanol. It's an efficient solvent for polyphenols from C. scoparius, yielding extracts with high levels of plant phenolics and antioxidant activity. The antimicrobial activity of these extracts was also tested, showing antibacterial activity against Gram-positive bacteria (Lores et al., 2015).
Thermodynamics of Fenofibrate and Solubility in Pure Organic Solvents This study provides calorimetric data on the melting of fenofibrate and the heat capacity of the solid and melt. It examines the solid-liquid solubility in various pure solvents and discusses the influence of the temperature dependence of the activity coefficient on the solubility and the characteristics of crystals obtained by different methods (Watterson et al., 2014).
Eigenschaften
CAS-Nummer |
82054-49-7 |
|---|---|
Produktname |
Ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H15N3O3/c1-4-17-11(16)12(2,3)18-10-7-5-9(6-8-10)14-15-13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
HBZFZKSPJVDGJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-] |
Kanonische SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
82054-49-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
azidofibrate ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



